[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol
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Overview
Description
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is a chiral compound with a unique structure that includes a cyclopropyl ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol typically involves the cyclopropanation of a suitable thiophene derivative followed by reduction. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a strong base, such as sodium hydride, to form the cyclopropylthiophene intermediate. This intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The thiophene ring can be hydrogenated under high pressure to form a saturated cyclopropyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are typical reagents.
Major Products
Oxidation: [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanone
Reduction: [(1R,2R)-2-Cyclopropyl]methanol
Substitution: [(1R,2R)-2-Thiophen-3-ylcyclopropyl]chloride
Scientific Research Applications
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropyl group can provide steric hindrance, affecting binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-Thiophen-2-ylcyclopropyl]methanol
- [(1R,2R)-2-Furylcyclopropyl]methanol
- [(1R,2R)-2-Pyridylcyclopropyl]methanol
Uniqueness
[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The specific arrangement of the cyclopropyl and thiophene groups can lead to different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPRYIDABUXSIR-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CSC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CSC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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